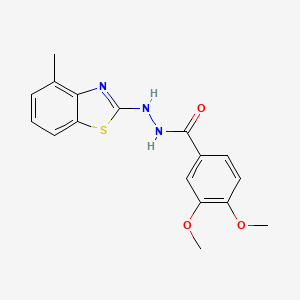
3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzohydrazide derivative with dimethoxy substitution on the benzene ring and a 4-methyl-1,3-benzothiazol-2-yl group attached to the hydrazide nitrogen. Benzohydrazides are known for their wide range of biological activities, and benzothiazoles are heterocyclic compounds with potential implications in various fields of research and industry .
Chemical Reactions Analysis
Benzohydrazides can undergo a variety of reactions, including condensation with aldehydes or ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxy groups might increase its solubility in polar solvents, and the benzothiazole moiety might contribute to its stability and reactivity .科学的研究の応用
Antimicrobial Activity
Benzothiazoles, including derivatives such as 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been identified as potent antimicrobial agents. Studies have highlighted their effectiveness in combating various microbial strains. For instance, Abbas et al. (2014) utilized a benzothiazole derivative as a scaffold for synthesizing compounds with significant antimicrobial properties, showcasing their potential in developing new antimicrobial agents (Abbas et al., 2014). Similarly, Chawla (2016) discussed the antimicrobial activity of thiazole derivatives, emphasizing the influence of certain substituents on the antimicrobial efficacy of these compounds (Chawla, 2016).
Anticancer Potential
Research has also explored the anticancer potential of benzothiazole derivatives. Abdelgawad et al. (2013) synthesized a new series of benzothiazoles and benzoxazoles, finding that some compounds, particularly those with N-methyl piperazinyl substitution, displayed potent antitumor activity against breast cancer cell lines (Abdelgawad et al., 2013). Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, exhibiting promising in vitro anticancer activity against various cancer cell lines (Ghorab et al., 2016).
Synthesis and Biological Evaluation
The synthesis of benzothiazole derivatives and their biological evaluation has been a focus of several studies, highlighting the versatility and potential of these compounds in medicinal chemistry. Darweesh et al. (2016) discussed the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, used as building blocks for synthesizing novel heterocycles with potential biological activities (Darweesh et al., 2016). Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones with benzothiazole moiety, some of which showed anticancer activity against various cancer cell lines (Havrylyuk et al., 2010).
作用機序
Target of Action
The primary target of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is Mycobacterium tuberculosis . This compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction results in the inhibition of the growth and proliferation of M. tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of M. tuberculosis. By inhibiting the growth and proliferation of M. tuberculosis, this compound disrupts the normal life cycle of the bacteria, leading to its death .
Pharmacokinetics
It is known that benzothiazole derivatives generally have good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The result of the action of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is the inhibition of the growth and proliferation of M. tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s binding to its target .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is known that similar compounds, such as indole derivatives, have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Similar compounds, such as DMTMM, have been shown to improve moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .
Dosage Effects in Animal Models
Similar compounds, such as DMMA, have been shown to act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), although it is significantly less potent than MDMA .
Metabolic Pathways
Similar compounds, such as indole derivatives, have been shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .
Subcellular Localization
Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .
特性
IUPAC Name |
3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-8-12(22-2)13(9-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUZKSXPZZINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430323.png)
![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

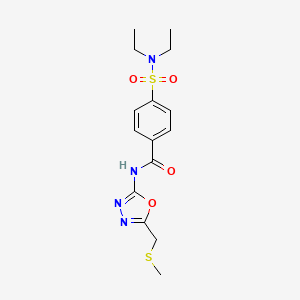
![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
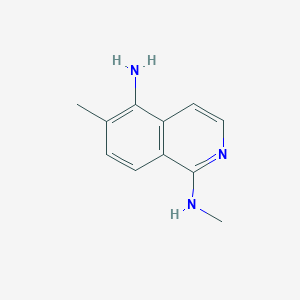
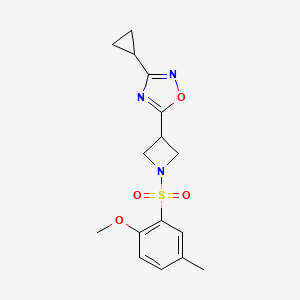

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)
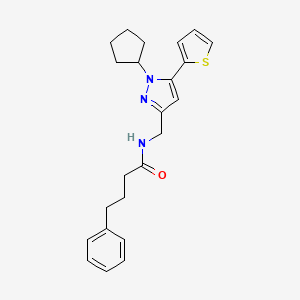
![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)
